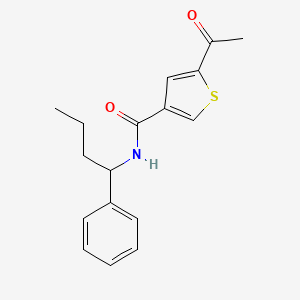![molecular formula C18H20N4O B4529190 5-[3-[1-(2-Propoxyethyl)pyrazol-3-yl]phenyl]pyrimidine](/img/structure/B4529190.png)
5-[3-[1-(2-Propoxyethyl)pyrazol-3-yl]phenyl]pyrimidine
Übersicht
Beschreibung
5-[3-[1-(2-Propoxyethyl)pyrazol-3-yl]phenyl]pyrimidine is a complex heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[1-(2-Propoxyethyl)pyrazol-3-yl]phenyl]pyrimidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-diketone or β-ketoester under acidic or basic conditions.
Attachment of the Propoxyethyl Group: The propoxyethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide and a base.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclocondensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Coupling of the Pyrazole and Pyrimidine Rings: The final step involves coupling the pyrazole and pyrimidine rings through a cross-coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5-[3-[1-(2-Propoxyethyl)pyrazol-3-yl]phenyl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases or acids as catalysts.
Major Products
Wissenschaftliche Forschungsanwendungen
5-[3-[1-(2-Propoxyethyl)pyrazol-3-yl]phenyl]pyrimidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-[3-[1-(2-Propoxyethyl)pyrazol-3-yl]phenyl]pyrimidine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **3-[1-(2-Propoxyethyl)pyrazol-3-yl]phenyl]pyrimidine
- **5-[3-[1-(2-Methoxyethyl)pyrazol-3-yl]phenyl]pyrimidine
- **5-[3-[1-(2-Ethoxyethyl)pyrazol-3-yl]phenyl]pyrimidine
Uniqueness
5-[3-[1-(2-Propoxyethyl)pyrazol-3-yl]phenyl]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propoxyethyl group can enhance its lipophilicity and ability to cross biological membranes, potentially improving its efficacy as a drug candidate .
Eigenschaften
IUPAC Name |
5-[3-[1-(2-propoxyethyl)pyrazol-3-yl]phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-2-9-23-10-8-22-7-6-18(21-22)16-5-3-4-15(11-16)17-12-19-14-20-13-17/h3-7,11-14H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVYZSYWDNPSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN1C=CC(=N1)C2=CC(=CC=C2)C3=CN=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-morpholin-4-ylbenzamide](/img/structure/B4529108.png)
![N-(3-hydroxypropyl)-1-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}piperidine-3-carboxamide](/img/structure/B4529113.png)
![N-[2-(dimethylamino)ethyl]-N-(3-thienylmethyl)quinoline-2-carboxamide](/img/structure/B4529115.png)
![N-(4-ethylbenzyl)-N-[(2-methyl-1H-imidazol-4-yl)methyl]ethanamine](/img/structure/B4529116.png)
![1-[(2-fluorophenyl)methyl]-N-[1-(2-phenylethyl)piperidin-4-yl]piperidin-3-amine](/img/structure/B4529118.png)

![N-allyl-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4529139.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-hydroxyphenoxy)acetyl]piperidin-3-ol](/img/structure/B4529149.png)
![4-methoxy-2-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]phenol](/img/structure/B4529152.png)
![3-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]benzamide](/img/structure/B4529158.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(imidazo[1,2-a]pyrimidin-6-ylmethyl)-2-methoxyethanamine](/img/structure/B4529160.png)
![2-(1-{[1-(quinoxalin-6-ylcarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B4529174.png)
![[1-[1-[[3-(2-Methylphenyl)phenyl]methyl]piperidin-4-yl]triazol-4-yl]methanol](/img/structure/B4529187.png)
![6-methyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}-2-propylpyrimidin-4-amine](/img/structure/B4529198.png)
